2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide
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Overview
Description
2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and a butanamide backbone. Its chemical formula is C10H18N4O, and it has a molecular weight of 210.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-(propylamino)butanamide with 1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(propylamino)-3-(1h-pyrazol-1-yl)propanamide: Similar structure but with a different position of the pyrazole ring.
2-Methyl-2-(propylamino)-4-(1h-imidazol-1-yl)butanamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-Methyl-2-(propylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a butanamide backbone makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-2-(propylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C11H20N4O/c1-3-6-13-11(2,10(12)16)5-9-15-8-4-7-14-15/h4,7-8,13H,3,5-6,9H2,1-2H3,(H2,12,16) |
InChI Key |
LXPWKVFDYWFRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CCN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
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